1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-CHLOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[2,3-c]pyrrole core with various substituents, including a chlorophenyl group, a dimethoxyphenyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,4-dimethoxyphenethylamine, and 7-methylchromeno[2,3-c]pyrrole-3,9-dione, under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-FLUOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-METHOXYPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness: The uniqueness of 1-(4-CHLOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, dimethoxyphenyl group, and methyl group in the chromeno[2,3-c]pyrrole core differentiates it from other similar compounds and may result in unique interactions with biological targets.
Properties
Molecular Formula |
C28H24ClNO5 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24ClNO5/c1-16-4-10-21-20(14-16)26(31)24-25(18-6-8-19(29)9-7-18)30(28(32)27(24)35-21)13-12-17-5-11-22(33-2)23(15-17)34-3/h4-11,14-15,25H,12-13H2,1-3H3 |
InChI Key |
OIEMHKIWCZUXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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